molecular formula C20H24N2O4S B2736807 5-ethyl-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 1210033-61-6

5-ethyl-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2736807
CAS No.: 1210033-61-6
M. Wt: 388.48
InChI Key: YZBOYGCADPINOR-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Potential in Preventing Vasospasm from Subarachnoid Hemorrhage

A key research area for related compounds involves the prevention of cerebral vasospasm, particularly following a subarachnoid hemorrhage (SAH). Studies have explored the oral administration of endothelin (ET) receptor antagonists, including bosentan and PD155080, to mitigate SAH-induced delayed cerebral vasospasm. These treatments have shown promising results in reducing the magnitude of arterial constriction, suggesting a potential application for similar sulfonamide compounds in preventing complications from SAH in humans (Zuccarello et al., 1996).

Cognitive Enhancement Properties

Another significant area of application is in cognitive enhancement. SB-399885, a compound with structural similarities, serves as a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive enhancing properties in animal models. This includes reversing scopolamine-induced deficits in a novel object recognition paradigm and reversing age-dependent deficits in water maze spatial learning. Such findings underscore the potential of sulfonamide derivatives in treating disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Antiproliferative Activity in Cancer Research

Research has also been conducted on sulfonamide derivatives for their antiproliferative activity against various tumor cell lines. Novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, for instance, showed promising antiproliferative activity, suggesting potential utility in developing new anticancer agents. Such derivatives could be used for further exploration in cancer treatment research, especially in targeting breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).

Application in Chiral Separation Techniques

Additionally, the chiral separation of tamsulosin (analogous compounds) by capillary electrophoresis highlights another research application for sulfonamides. The use of acidic background electrolytes with sulfated-beta-cyclodextrin demonstrates the potential for sulfonamide derivatives in chiral separation processes, which are critical in pharmaceutical manufacturing and quality control (Maier et al., 2005).

Properties

IUPAC Name

5-ethyl-2-methoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-15-10-11-18(26-2)19(13-15)27(24,25)21-16-7-6-8-17(14-16)22-12-5-4-9-20(22)23/h6-8,10-11,13-14,21H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBOYGCADPINOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.